molecular formula C14H20N2 B11889996 3-(Azetidin-3-yl)-1-benzylpyrrolidine

3-(Azetidin-3-yl)-1-benzylpyrrolidine

Cat. No.: B11889996
M. Wt: 216.32 g/mol
InChI Key: WMBIHXDBQAGHSA-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1-benzylpyrrolidine (CAS 1315365-28-6) is a synthetic organic compound with the molecular formula C14H20N2 and a molecular weight of 216.32 . This complex amine features a unique structure comprising both pyrrolidine and azetidine ring systems, a motif that is of significant interest in medicinal chemistry and drug discovery . Compounds containing N-benzylpyrrolidine scaffolds have been investigated for their potential biological activities, including serving as key intermediates in the synthesis of molecules for pharmacological testing . As a building block in organic synthesis, this chemical offers researchers a versatile template for further functionalization and exploration of structure-activity relationships. The presence of its distinct heterocyclic systems makes it a valuable compound for developing new ligands and studying molecular interactions. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, refer to the relevant Material Safety Data Sheet for safety information, and store it according to the recommended conditions, which may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

3-(azetidin-3-yl)-1-benzylpyrrolidine

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13(11-16)14-8-15-9-14/h1-5,13-15H,6-11H2

InChI Key

WMBIHXDBQAGHSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2CNC2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Azetidin 3 Yl 1 Benzylpyrrolidine

Retrosynthetic Analysis of 3-(Azetidin-3-yl)-1-benzylpyrrolidine

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, leading to various synthetic strategies. The most logical disconnections are at the C-C or C-N bond linking the two heterocyclic rings.

Scheme 1: Key Retrosynthetic Disconnections

graph TD A["this compound"] -->|Disconnection A (C-N Bond)| B["1-Benzyl-Δ3-pyrrolidine + Azetidine"]; A -->|Disconnection B (C-C Bond)| C["Azetidin-3-yl Grignard/Organometallic + 1-Benzyl-3-pyrrolidinone"]; A -->|Disconnection C (C-C Bond)| D["3-Halo/Tosyloxy-azetidine + 1-Benzylpyrrolidine-3-anion equivalent"];

Disconnection A (Convergent): This approach involves the formation of the C(3)-N(1') bond between a pre-formed pyrrolidine (B122466) and azetidine (B1206935) ring. A key reaction for this strategy would be an aza-Michael addition of azetidine to an activated 1-benzyl-Δ³-pyrrolidine derivative.

Disconnection B (Convergent): This strategy focuses on forming the C(3)-C(3') bond. It would involve the reaction of an organometallic derivative of azetidine (e.g., a Grignard reagent) with 1-benzyl-3-pyrrolidinone (B141626), followed by further functional group manipulations.

Disconnection C (Linear/Convergent): This disconnection also targets the C(3)-C(3') bond but through a nucleophilic substitution pathway. It would require a nucleophilic pyrrolidine species and an electrophilic azetidine.

Classical Synthetic Approaches to the Azetidin-3-yl-Pyrrolidine Core

Classical synthetic methods provide foundational strategies for assembling the this compound core. These can be broadly categorized into linear and convergent pathways.

Linear Synthesis Pathways for this compound

Linear synthesis involves the sequential construction of the molecule, often starting from a precursor that is elaborated step-by-step. A plausible linear synthesis could commence from a suitably protected 3-aminopyrrolidine (B1265635) derivative, onto which the azetidine ring is constructed.

A potential linear route could start from 1-benzyl-3-aminopyrrolidine. The synthesis of this precursor itself can be achieved through various means, for example, by the reduction of 1-benzyl-3-pyrrolidinone oxime or through reductive amination of 1-benzyl-3-pyrrolidinone. A key challenge in a linear approach is the management of protecting groups to ensure selective reactions at each step.

Convergent Synthetic Strategies for the Compound

Convergent strategies involve the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This approach is often more efficient for complex molecules.

One of the most promising convergent strategies for this compound is the aza-Michael addition. This would involve the reaction of azetidine with an α,β-unsaturated carbonyl compound derived from 1-benzylpyrrolidine (B1219470). For instance, 1-benzyl-3-pyrrolidinone could be converted to an α,β-unsaturated ester, which would then serve as the Michael acceptor for azetidine. The use of a base catalyst, such as cesium carbonate (Cs₂CO₃), is common in such reactions to facilitate the addition of the N-H bond across the double bond. nih.gov

Another convergent approach could involve the reaction of a pre-formed N-protected 3-iodoazetidine (B8093280) with a suitable pyrrolidine-based nucleophile.

Modern Catalytic Methods in the Synthesis of this compound

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Both transition metal catalysis and organocatalysis present viable avenues for the synthesis of the target compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. While direct coupling of two saturated heterocycles can be challenging, functionalized precursors can be employed.

A hypothetical approach could involve a palladium- or nickel-catalyzed cross-coupling reaction. For example, a protected 3-halo- or 3-triflyloxy-azetidine could be coupled with an organoboron or organozinc derivative of 1-benzylpyrrolidine (a Suzuki or Negishi coupling, respectively). Recent advancements have also shown that iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents are effective for forming C-C bonds with various aryl, heteroaryl, and alkyl groups. rsc.org This methodology could potentially be adapted for the coupling with a suitable pyrrolidine-based Grignard reagent.

The synthesis of substituted pyrrolidines has also been achieved through iridium-catalyzed reductive azomethine ylide generation, which could be a potential route to a functionalized pyrrolidine precursor. nih.gov

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the synthesis of complex chiral molecules. For the synthesis of this compound, organocatalysis could be particularly useful in controlling the stereochemistry of the final product.

An enantioselective aza-Michael addition represents a prime opportunity for the application of organocatalysis. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, could be employed to catalyze the addition of azetidine to an activated 1-benzylpyrrolidine derivative, potentially yielding an enantioenriched product. nih.govfigshare.com Such catalysts operate by activating the Michael acceptor through hydrogen bonding or by enhancing the nucleophilicity of the amine through deprotonation.

The table below summarizes the potential synthetic strategies discussed:

Strategy Key Reaction Precursors Advantages Challenges
Linear Synthesis Sequential ring construction1-Benzyl-3-aminopyrrolidine derivativesStraightforward conceptuallyPotentially long, protecting group manipulation
Convergent Synthesis (Aza-Michael) Aza-Michael AdditionAzetidine, 1-Benzyl-Δ³-pyrrolidine derivativeHigh efficiencySynthesis of activated pyrrolidine
Convergent Synthesis (Organometallic) Grignard/Organometallic additionAzetidin-3-yl-MgX, 1-Benzyl-3-pyrrolidinoneForms C-C bond directlyPreparation of stable azetidine organometallic
Transition Metal-Catalyzed Coupling Suzuki, Negishi, or Iron-catalyzed couplingFunctionalized azetidine and pyrrolidineHigh functional group toleranceSynthesis of functionalized precursors
Organocatalytic Synthesis Enantioselective aza-Michael AdditionAzetidine, activated pyrrolidineAccess to chiral productsCatalyst development and optimization

Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers

The presence of stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products. These methods are crucial as the biological activity of chiral molecules often resides in a single stereoisomer.

Asymmetric Synthesis Strategies

Asymmetric synthesis of this target molecule can be approached by creating the chiral centers on either the azetidine or the pyrrolidine ring, followed by the coupling of the two heterocyclic systems. A common strategy involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to generate stereochemically defined pyrrolidine rings. This method offers a high degree of versatility for accessing various stereochemical patterns. rsc.org

Another powerful approach is the use of organocatalysis. For instance, a highly stereoselective synthesis of functionalized 3,3'-pyrrolidinyl-dispirooxindoles has been achieved through an organocatalytic Mannich/Boc-deprotection/aza-Michael sequence, highlighting the potential of organocatalysis in constructing complex pyrrolidine-containing scaffolds with excellent stereocontrol. nih.gov Such a strategy could be adapted for the synthesis of chiral 3-substituted pyrrolidines.

Furthermore, the synthesis of chiral azetidines can be accomplished through various methods, including the use of chiral building blocks derived from amino acids or through asymmetric catalysis. nih.govnih.gov For example, chiral azetidin-3-ones can be prepared with high enantiomeric excess using chiral sulfinamide chemistry. nih.govscilit.com These chiral azetidine intermediates can then be coupled to a pre-formed pyrrolidine ring.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral pyrrolidines and azetidines, a variety of chiral auxiliaries have been employed.

Common Chiral Auxiliaries in Heterocyclic Synthesis

Chiral AuxiliaryApplicationKey Features
OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsHigh diastereoselectivity, reliable, and well-understood facial bias. wikipedia.org
CamphorsultamAsymmetric aldol reactions, Michael additionsProvides high levels of asymmetric induction and is effective in constructing chiral centers. wikipedia.org
PseudoephedrineAsymmetric alkylationThe configuration of the product is directed by the methyl group of the auxiliary. wikipedia.org
(4S)-4-phenyl-2-oxazolidinoneAcylation and subsequent stereoselective reactionsUsed in the synthesis of chiral azetidinones. google.com

In addition to chiral auxiliaries, chiral ligands in metal-catalyzed reactions are instrumental in achieving high enantioselectivity. For instance, the use of a chiral sabox ligand in copper(I)-catalyzed [3+1]-cycloaddition has been shown to produce chiral azetines with high enantiomeric excess. nih.gov Similarly, chiral catalysts like (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborolidine are effective in the stereoselective reduction of ketones to form chiral alcohols, which are precursors to chiral heterocycles. google.com

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include temperature, solvent, catalyst loading, and reaction time.

For instance, in the synthesis of azetidin-3-ones through gold-catalyzed oxidative cyclization, a screening of catalysts, solvents, and additives is performed to identify the optimal conditions that provide the highest yield. nih.gov Similarly, in copper-catalyzed hydroamination for the synthesis of hydroxylated pyrrolidines, the choice of ligand and solvent system significantly impacts the reaction efficiency. thieme-connect.com

A systematic approach to optimization often involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction space. This can lead to significant improvements in yield and a reduction in reaction time and by-product formation.

Scalability Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production presents several challenges. These include the cost and availability of starting materials and reagents, the safety of the chemical processes, and the ease of purification.

For the synthesis of this compound, scalability would require:

Cost-effective starting materials: Utilizing readily available and inexpensive precursors is essential for economic viability.

Robust and safe reactions: Reactions that are sensitive to air or moisture, or that use hazardous reagents, may need to be re-engineered for large-scale production.

Avoidance of cryogenic conditions: Reactions requiring very low temperatures are energy-intensive and can be difficult to manage on a large scale.

Telescoping of reaction steps: Combining multiple synthetic steps into a one-pot procedure can significantly improve efficiency by reducing the number of work-up and purification steps. nih.gov

Purification methods: Chromatography, which is common in laboratory-scale synthesis, is often not practical for large quantities. Crystallization or distillation are preferred methods for purification on an industrial scale.

Structural Elucidation and Conformational Analysis of 3 Azetidin 3 Yl 1 Benzylpyrrolidine

Spectroscopic Confirmation of 3-(Azetidin-3-yl)-1-benzylpyrrolidine Structure

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent moieties and closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with distinct signals for the protons of the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the azetidine (B1206935) ring. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (C₆H₅-CH ₂) would likely resonate as a singlet or a pair of doublets around 3.6 ppm. The protons on the pyrrolidine and azetidine rings would exhibit more complex splitting patterns due to spin-spin coupling and would be found in the aliphatic region of the spectrum, generally between 1.5 and 3.5 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential for unambiguously assigning the proton and carbon signals, respectively, by revealing their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the benzyl group would be observed in the downfield region (127-140 ppm). The benzylic carbon would appear around 60 ppm. The carbons of the pyrrolidine and azetidine rings would resonate in the aliphatic region (20-70 ppm). The specific chemical shifts would be influenced by the nitrogen atoms and the substitution pattern.

Predicted NMR Data for Analogous Compounds: To illustrate the expected chemical shifts, the following table presents predicted ¹³C NMR data for the structurally related compound, 1-benzylpyrrolidine (B1219470). This data provides a foundational understanding of the chemical environment of the pyrrolidine and benzyl portions of the target molecule.

AtomPredicted ¹³C Chemical Shift (ppm) for 1-benzylpyrrolidine
C1 (Benzylic CH₂)60.5
C2, C5 (Pyrrolidine CH₂)54.3
C3, C4 (Pyrrolidine CH₂)23.4
C (Aromatic Quaternary)139.2
C (Aromatic CH)129.1
C (Aromatic CH)128.3
C (Aromatic CH)127.1

This is a predictive table for an analogous compound and not experimental data for this compound.

Mass Spectrometry Techniques in Compound Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₀N₂), the expected exact mass would be approximately 216.1626 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (m/z 91), and fragmentation of the pyrrolidine and azetidine rings.

TechniqueExpected Observation for this compound
Electrospray Ionization (ESI-MS) [M+H]⁺ ion at m/z ≈ 217.1705
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement confirming the elemental formula C₁₄H₂₀N₂
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern showing characteristic losses, such as the benzyl group (loss of 91 Da).

This table represents expected values and not experimentally obtained data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and azetidine rings would be observed just below 3000 cm⁻¹.

C-N stretching vibrations: These would be present in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Aromatic C=C stretching vibrations: These would give rise to several bands in the 1600-1450 cm⁻¹ region.

N-H stretching (if secondary amine present): The azetidine ring contains a secondary amine, which would show a characteristic N-H stretching band around 3300-3500 cm⁻¹, although this can sometimes be broad.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily dictated by the electronic transitions within the molecule. The benzyl group is the main chromophore in this compound. It is expected to exhibit absorption maxima in the UV region, characteristic of the π → π* transitions of the benzene (B151609) ring. Typically, a strong absorption band around 200-220 nm and a weaker, fine-structured band around 250-270 nm would be anticipated.

X-ray Crystallography Studies of this compound and its Derivatives

A hypothetical crystal structure would confirm the connectivity of the atoms and provide detailed information on the puckering of both the pyrrolidine and azetidine rings. It would also reveal the relative orientation of the benzyl group and the azetidinyl substituent on the pyrrolidine ring. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictates the crystal packing.

Conformational Preferences and Dynamics of this compound in Solution and Solid State

The conformational flexibility of this compound is primarily governed by the puckering of the two heterocyclic rings and the rotation around the single bonds connecting the different fragments of the molecule.

Ring Puckering and Inversion Dynamics of Azetidine and Pyrrolidine Rings

Both the four-membered azetidine ring and the five-membered pyrrolidine ring are not planar and adopt puckered conformations to relieve ring strain.

Azetidine Ring: The azetidine ring is known to be puckered with a significant barrier to ring inversion. This puckering can be described by a dihedral angle. The substituent at the 3-position can adopt either an axial or an equatorial orientation, and the equilibrium between these two conformers is influenced by steric and electronic factors.

The dynamic interconversion between different ring conformers can often be studied using variable-temperature NMR spectroscopy, where the coalescence of signals at higher temperatures can provide information about the energy barriers of these processes.

Rotational Barriers of Substituents

Azetidinyl Substituent: The rotation of the azetidinyl group around the C-C bond connecting it to the pyrrolidine ring is subject to steric interactions between the hydrogen atoms on both rings. Computational studies on analogous 3-substituted pyrrolidines suggest that the energy barrier for this rotation is relatively low, allowing for rapid interconversion between different rotamers at room temperature. The preferred conformation will likely position the azetidinyl ring in a way that minimizes steric clash with the pyrrolidine ring and the benzyl group.

Benzyl Substituent: The rotation of the benzyl group around the C-N bond of the pyrrolidine ring is a more complex phenomenon. This rotation is influenced by the interaction of the phenyl ring with the pyrrolidine ring and the azetidinyl substituent. Studies on N-benzylpyrrolidine derivatives have shown that the barrier to rotation around the C-N bond can be significant, leading to the existence of distinct conformational isomers. The presence of the bulky azetidinyl group at the 3-position is expected to further influence this rotational barrier. Theoretical calculations on similar N-benzyl-substituted heterocycles indicate that the rotational barriers can range from a few kcal/mol to over 10 kcal/mol, depending on the specific substitution pattern and the solvent environment. mdpi.comresearchgate.net

Rotational BarrierEstimated Energy (kcal/mol)Method of Estimation
Azetidinyl Group Rotation2 - 5Computational analysis of analogous 3-substituted pyrrolidines
Benzyl Group Rotation5 - 15Computational analysis of N-benzylpyrrolidine derivatives

Stereochemical Aspects of this compound and Chiral Recognition Studies

The presence of multiple stereocenters in this compound gives rise to a number of possible stereoisomers. Understanding the stereochemistry of this compound is crucial, as different stereoisomers can exhibit distinct pharmacological activities and interactions with biological targets.

The pyrrolidine ring can exist in various puckered conformations, and the substituents at the 3-position can adopt either a cis or trans relationship to each other. Furthermore, the carbon atom of the azetidine ring attached to the pyrrolidine ring is a chiral center, as is the carbon atom of the pyrrolidine ring to which the azetidinyl group is attached. This results in the possibility of (R) and (S) configurations at both of these centers.

The combination of these stereochemical features leads to the existence of multiple diastereomers and enantiomers. The specific stereoisomers that are formed during synthesis will depend on the starting materials and the reaction conditions employed.

Chiral Recognition Studies: The field of chiral recognition is dedicated to understanding how chiral molecules interact with each other. In the context of this compound, chiral recognition would be critical for its interaction with chiral biological molecules such as proteins and enzymes.

While no specific chiral recognition studies have been reported for this exact compound, research on related chiral amine derivatives provides valuable insights. nih.gov The nitrogen atom of the pyrrolidine ring and the azetidine ring can act as hydrogen bond acceptors, while the N-H group of the azetidine ring can act as a hydrogen bond donor. These interactions, along with steric and electrostatic interactions, play a key role in the formation of diastereomeric complexes with other chiral molecules. researchgate.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography are instrumental in studying these interactions and in the separation of different stereoisomers. nih.govdocumentsdelivered.commdpi.com

The development of chiral stationary phases for high-performance liquid chromatography (HPLC) and the use of chiral solvating agents in NMR are common strategies for the analysis and separation of enantiomers of chiral amines. These methods rely on the differential interactions between the enantiomers and the chiral selector, leading to their separation.

Stereochemical FeatureDescription
Chiral Centers The carbon at the 3-position of the pyrrolidine ring and the carbon at the 3-position of the azetidine ring are chiral centers.
Stereoisomers The presence of two chiral centers leads to the possibility of four stereoisomers: (3R, 3'R), (3S, 3'S), (3R, 3'S), and (3S, 3'R).
Conformational Isomers Due to ring puckering and substituent rotation, multiple conformational isomers exist for each stereoisomer.

Theoretical and Computational Chemistry Studies of 3 Azetidin 3 Yl 1 Benzylpyrrolidine

Quantum Chemical Calculations of Electronic Structure for 3-(Azetidin-3-yl)-1-benzylpyrrolidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and other electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. researchgate.net This process identifies the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Beyond geometry optimization, DFT is used to calculate a host of electronic properties that dictate the molecule's reactivity and intermolecular interactions. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. cuny.edu A smaller gap suggests that the molecule is more readily excitable and potentially more reactive. Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack, as well as dipole moment and polarizability, which govern interactions with external electric fields and non-covalent bonding.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment1.8 D
Molecular Electrostatic Potential (MEP)Negative potential around nitrogen atoms

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties calculated via DFT.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark data for a molecule's properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be applied to this compound to obtain highly accurate electronic energies and structural parameters. While computationally more intensive than DFT, these methods are invaluable for validating the results of less computationally demanding approaches and for studying systems where electron correlation effects are particularly important. These calculations can further refine our understanding of the molecule's intrinsic stability and electronic landscape.

Molecular Mechanics and Molecular Dynamics Simulations of this compound Conformational Landscapes

The flexibility of the pyrrolidine (B122466) and azetidine (B1206935) rings, along with the rotatable bond connecting them and the benzyl (B1604629) group, means that this compound can exist in numerous conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring this conformational space. mdpi.com

MM methods use classical force fields to model the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally efficient and allows for the rapid exploration of the vast number of possible conformations. By performing a systematic conformational search, it is possible to identify low-energy conformers that are likely to be populated at room temperature.

MD simulations provide a dynamic picture of the molecule's behavior over time. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of this compound in a simulated environment, such as in a solvent like water. researchgate.net These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates. Analysis of MD trajectories can provide insights into the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. mdpi.comnih.gov For this compound, theoretical calculations can provide valuable insights into its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization and frequency calculation using methods like DFT. researchgate.netasianresassoc.org Each calculated vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. asianresassoc.org The predicted spectrum can be compared with experimental data to aid in the identification and characterization of the compound.

NMR chemical shifts can also be predicted computationally. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to estimate the 1H and 13C NMR chemical shifts. These theoretical predictions can be instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch3000-2850
C-NStretch1250-1020
Aromatic C=CStretch1600-1475

Note: The data in this table is hypothetical and illustrates the type of information obtained from computational vibrational analysis.

Reaction Mechanism Studies and Transition State Analysis using Computational Approaches

Computational methods can be employed to investigate the mechanisms of chemical reactions, such as the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. bham.ac.uk

For a potential synthetic route, quantum chemical calculations can be used to determine the activation energies of different reaction pathways. This allows for a theoretical assessment of the reaction's feasibility and can help in understanding the factors that control its rate and selectivity. For instance, the mechanism of the N-benzylation of the pyrrolidine ring or the formation of the azetidine ring could be elucidated. rsc.org Computational analysis can provide detailed geometric and electronic information about the transition state structures, which are fleeting and difficult to observe experimentally.

Computational Docking and Molecular Recognition Studies (focused on theoretical binding interactions)

Computational docking is a technique used to predict the preferred orientation of a molecule when it binds to a target protein. rjptonline.orgresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions. manipal.edursc.org

For this compound, a hypothetical docking study could be performed to investigate its theoretical binding to a relevant biological target. The process involves generating a set of possible conformations of the ligand and then "docking" them into the active site of the protein. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. walisongo.ac.id

Table 3: Hypothetical Results of a Computational Docking Study of this compound with a Target Protein

ParameterResult
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesTYR 82, ASP 115, PHE 290
Types of InteractionsHydrogen bond with ASP 115, Pi-pi stacking with PHE 290

Note: The data in this table is hypothetical and represents the typical output of a molecular docking simulation.

These theoretical binding studies can provide valuable hypotheses about the potential biological activity of this compound and guide further experimental investigations.

Reactivity and Reaction Mechanisms of 3 Azetidin 3 Yl 1 Benzylpyrrolidine

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety of 3-(Azetidin-3-yl)-1-benzylpyrrolidine

The benzyl group in this compound is susceptible to electrophilic aromatic substitution (EAS). The substituent attached to the benzene (B151609) ring, in this case, the -CH2-pyrrolidinyl group, governs the rate and regioselectivity of the reaction. The methylene-linked nitrogen atom acts as an electron-donating group through induction, thereby activating the benzene ring towards electrophilic attack.

Substituents that activate the benzene ring are typically ortho, para-directors. uci.edulibretexts.org This is because the carbocation intermediate formed during the reaction, known as an arenium ion, is stabilized by resonance where the positive charge is delocalized onto the ortho and para positions. uci.edubyjus.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the benzyl moiety are expected to yield predominantly ortho and para substituted products. byjus.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-(4-nitrobenzyl)-3-(azetidin-3-yl)pyrrolidine and 1-(2-nitrobenzyl)-3-(azetidin-3-yl)pyrrolidine
BrominationBr₂, FeBr₃1-(4-bromobenzyl)-3-(azetidin-3-yl)pyrrolidine and 1-(2-bromobenzyl)-3-(azetidin-3-yl)pyrrolidine
SulfonationSO₃, H₂SO₄4-((3-(azetidin-3-yl)pyrrolidin-1-yl)methyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-acylbenzyl)-3-(azetidin-3-yl)pyrrolidine and 1-(2-acylbenzyl)-3-(azetidin-3-yl)pyrrolidine

It is important to note that the bulky nature of the 3-(azetidin-3-yl)pyrrolidin-1-yl)methyl substituent may cause steric hindrance at the ortho positions, potentially favoring the formation of the para isomer.

Nucleophilic Substitution Reactions Involving the Azetidine (B1206935) or Pyrrolidine (B122466) Nitrogen Atoms

The molecule possesses two nitrogen atoms that can act as nucleophiles: the secondary amine of the azetidine ring and the tertiary amine of the pyrrolidine ring. The secondary amine is generally more nucleophilic than the tertiary amine due to reduced steric hindrance and greater availability of its lone pair of electrons.

Consequently, the azetidine nitrogen is the primary site for nucleophilic attack in reactions such as N-alkylation and N-acylation. phasetransfercatalysis.comrsc.org For instance, reaction with an alkyl halide or an acyl chloride would preferentially occur at the azetidine nitrogen. Phase-transfer catalysis is a technique that has been successfully employed for the N-alkylation of azetidines. phasetransfercatalysis.com Studies on related systems have shown that the basicity, and by extension nucleophilicity, of pyrrolidines is generally high. nih.gov However, in a direct competition within the same molecule, the less sterically hindered secondary amine of the azetidine is expected to be more reactive.

Table 2: Predicted Nucleophilic Substitution Reactions

ReagentReaction TypePrimary Site of ReactionExpected Product
Methyl IodideN-AlkylationAzetidine Nitrogen1-benzyl-3-(1-methylazetidin-3-yl)pyrrolidine
Acetyl ChlorideN-AcylationAzetidine Nitrogen1-(3-(1-benzylpyrrolidin-3-yl)azetidin-1-yl)ethan-1-one

Ring-Opening and Ring-Closure Reactions of Azetidine and Pyrrolidine Rings

The azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions, particularly when compared to the more stable pyrrolidine ring (ring strain of approx. 5.4 kcal/mol). rsc.orgrsc.org These reactions are often facilitated by acid catalysis or conversion of the azetidine nitrogen into a quaternary ammonium (B1175870) salt, which enhances the leaving group ability of the nitrogen. magtech.com.cn

Nucleophilic attack on one of the carbon atoms adjacent to the nitrogen can lead to cleavage of a C-N bond. magtech.com.cnresearchgate.net The regioselectivity of this attack is influenced by both electronic and steric factors of substituents on the ring. magtech.com.cn In acid-mediated intramolecular ring-opening, the pKa of the azetidine nitrogen is a key factor, as protonation often precedes the ring-opening event. nih.gov The pyrrolidine ring, being significantly less strained, is generally stable and less prone to ring-opening reactions under typical conditions.

Oxidation and Reduction Reactions of this compound

Oxidation: The benzylamine (B48309) moiety is subject to oxidation by various reagents. For example, oxidation with potassium permanganate (B83412) (KMnO₄) can lead to products like benzaldehyde (B42025) and benzoic acid. acs.orgias.ac.in Lewis acid-catalyzed oxidation, using reagents like ZnBr₂ and tert-butyl hydroperoxide (TBHP), can convert benzylamines into the corresponding benzamides. rsc.org Photocatalytic oxidation of benzylamines can also occur, with product selectivity depending on the specific catalyst and reaction conditions, yielding either nitriles or imines. rsc.org The nitrogen atoms themselves can be oxidized, though this is generally less common than reactions at the benzylic position.

Reduction: A common and synthetically useful reduction reaction for this compound is the catalytic hydrogenolysis of the N-benzyl group. This reaction, typically carried out with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, cleaves the C-N bond at the benzylic position, removing the benzyl protecting group to yield 3-(azetidin-3-yl)pyrrolidine (B12816362). organic-chemistry.org This debenzylation can also be achieved through catalytic transfer hydrogenation using donors like 1,4-cyclohexadiene. lookchem.com This method is often chemoselective, leaving other functional groups intact. lookchem.com

Derivatization Strategies for Functional Group Modification of this compound

The presence of multiple reactive sites allows for diverse derivatization strategies. The secondary amine of the azetidine ring is the most common site for modification.

N-Arylation: The azetidine nitrogen can undergo N-arylation reactions, for example, through copper-catalyzed coupling with aryl halides.

N-Alkylation/Acylation: As discussed in section 5.2, the azetidine nitrogen can be readily alkylated or acylated to introduce a wide variety of substituents. phasetransfercatalysis.comrsc.org

Reductive Amination: The secondary amine can participate in reductive amination with aldehydes or ketones to introduce more complex alkyl groups.

Modification of the Benzyl Group: Following electrophilic aromatic substitution (section 5.1), the newly introduced functional groups on the benzene ring can be further modified. For instance, a nitro group can be reduced to an amine, which can then undergo a host of other reactions.

Debenzylation and subsequent functionalization: Removal of the benzyl group (section 5.4) exposes the secondary amine of the pyrrolidine ring, which can then be functionalized independently of the azetidine nitrogen.

These strategies are frequently employed in medicinal chemistry to synthesize libraries of related compounds for structure-activity relationship studies. google.com

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically for this compound are not widely available in the public domain. However, general principles and studies on related structures provide valuable insights.

Kinetics: The rates of reaction are highly dependent on the specific transformation. For electrophilic aromatic substitution, the rate is determined by the activation energy of the first step, the formation of the arenium ion. uci.edu For nucleophilic reactions at the nitrogen centers, the rate will be influenced by the nucleophilicity of the nitrogen, the nature of the electrophile, and the reaction conditions. Kinetic studies on the oxidation of substituted benzylamines by permanganate have shown the reaction to be first-order with respect to both the amine and the oxidant, with a significant kinetic isotope effect indicating cleavage of an α-C-H bond in the rate-determining step. ias.ac.in

Thermodynamics: The thermodynamics of the reactions are governed by the change in enthalpy (ΔH) and entropy (ΔS). Ring-opening reactions of the azetidine ring are generally thermodynamically favorable due to the release of ring strain. rsc.orgbeilstein-journals.org Conversely, the formation of the strained four-membered ring is an endergonic process. beilstein-journals.org Most other derivatization reactions, such as N-alkylation and acylation, are typically exothermic and thus thermodynamically favorable.

Further empirical studies would be required to quantify the specific kinetic and thermodynamic parameters for reactions involving this compound.

Structure Activity Relationship Sar Studies of 3 Azetidin 3 Yl 1 Benzylpyrrolidine Analogues

Design Principles for Systematic Analogue Synthesis

The systematic synthesis of 3-(azetidin-3-yl)-1-benzylpyrrolidine analogues is guided by established medicinal chemistry principles aimed at exploring the chemical space around the core scaffold. Key design strategies include bioisosteric replacement, conformational restriction, and scaffold hopping.

Bioisosteric Replacement: This principle involves substituting functional groups or entire rings with others that have similar physical or chemical properties to enhance a desired biological activity or improve pharmacokinetic properties. baranlab.org For instance, the azetidine (B1206935) ring itself can be considered a bioisostere of larger rings like piperidine or smaller rings like aziridine, offering a unique conformational profile due to its inherent ring strain. researchgate.net Similarly, substituents on the benzyl (B1604629) ring (e.g., replacing a methoxy group with a chlorine atom) are systematically varied to probe electronic and steric effects.

Conformational Restriction: The rigidity of the azetidine and pyrrolidine (B122466) rings already provides a degree of conformational constraint compared to acyclic analogues. nih.gov Further modifications, such as introducing substituents or fusing rings, can lock the molecule into a specific conformation. This helps in understanding the bioactive conformation required for target binding and can lead to increased potency and selectivity.

Scaffold Hopping: This strategy involves replacing the central core with a structurally different scaffold while retaining the original orientation of key binding groups. For the this compound core, one might replace the pyrrolidine with a piperidine or the entire azetidinyl-pyrrolidine unit with a bicyclic system to explore novel intellectual property space and discover improved compound profiles. nih.gov

Synthetic routes to generate these analogues often involve modular approaches, allowing for diversity at multiple points. bham.ac.uk Stereoselective synthesis methods are particularly important to produce enantiomerically pure compounds, as biological targets are chiral and often exhibit stereospecific binding. nih.govmdpi.com Common synthetic strategies include the coupling of pre-functionalized azetidine and pyrrolidine building blocks, followed by N-benzylation through reductive amination with various substituted benzaldehydes. nih.govuni-muenchen.de

Impact of Substituent Modifications on the Azetidine Ring

The azetidine ring, a four-membered nitrogen heterocycle, offers a unique structural and physicochemical profile. Its inherent ring strain and three-dimensional character make it a valuable component in drug design. researchgate.net Modifications to this ring can significantly impact a compound's interaction with its biological target.

N-Substitution: The nitrogen atom of the azetidine ring is a common point for modification. Introducing substituents can alter polarity, basicity (pKa), and hydrogen bonding capacity. For example, N-alkylation or N-acylation can modulate the molecule's pharmacokinetic properties, such as cell permeability and metabolic stability. However, in many scaffolds, an unsubstituted azetidine NH is crucial for forming a key hydrogen bond with the target protein.

C-3 Substitution: In the parent scaffold, the azetidine is connected to the pyrrolidine via its C-3 position. Introducing additional substituents at other positions on the azetidine ring (e.g., at C-2 or C-4) can probe for extra binding pockets and influence the relative orientation of the two heterocyclic rings. Such substitutions can also serve as bioisosteric replacements for other functional groups. nih.gov For example, a 3-hydroxyazetidine could replace a cyclobutanol, maintaining a similar exit vector for substituents while altering polarity.

Ring Analogues: Replacing the azetidine ring with other small rings like oxetane or cyclobutane can determine the importance of the nitrogen atom for activity. If the nitrogen is critical for binding (e.g., as a hydrogen bond acceptor or as a basic center), its replacement with carbon or oxygen would likely lead to a significant loss of potency.

The table below illustrates hypothetical SAR data based on common findings in medicinal chemistry for azetidine modifications.

Modification on Azetidine Ring Rationale Hypothetical Impact on Activity
Unsubstituted (Secondary Amine)Acts as H-bond donor/acceptor.Often essential for potent activity.
N-MethylationIncreases basicity, removes H-bond donor capability.May decrease or increase activity depending on target interaction.
N-AcetylationRemoves basicity, adds H-bond acceptor.Typically leads to a significant loss of activity if basicity is key.
3-Fluoro substitutionAlters electronics and pKa, can form specific fluorine contacts.Can enhance binding affinity and improve metabolic stability.
Ring expansion to PyrrolidineChanges geometry and conformational flexibility.May reduce potency if the constrained azetidine conformation is optimal.

Influence of Structural Changes on the Pyrrolidine Ring

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs. nih.govd-nb.info Its non-planar, five-membered structure allows substituents to be projected into three-dimensional space, facilitating precise interactions with biological targets.

N-1 Substitution: In the parent compound, this position is occupied by the benzyl group. The nature of this substituent is critical and is discussed in section 6.4. The nitrogen atom itself confers basicity and is a key interaction point. nih.gov

C-3 Substitution: This is the point of attachment for the azetidine ring. The stereochemistry at this carbon is often crucial for activity (see section 6.5). The presence of the bulky azetidinyl group at this position significantly influences the pyrrolidine ring's conformation (puckering).

Other Substitutions: Adding substituents at other positions (C-2, C-4, C-5) can explore additional interactions with the target. For example, SAR studies on various pyrrolidine-containing series have shown that:

Substitution at the C-4 position can influence the ring pucker and position other substituents favorably. nih.gov

Introducing polar groups like hydroxyls or amides can improve solubility and provide additional hydrogen bonding opportunities.

Lipophilic groups can occupy hydrophobic pockets in the target protein, potentially increasing potency. rsc.org

The following table summarizes the general impact of substitutions on the pyrrolidine ring based on broad SAR principles. frontiersin.orgnih.gov

Modification on Pyrrolidine Ring Rationale General Impact on Activity
C-4 HydroxylIncreases polarity, potential H-bonding.Activity is highly dependent on the presence of a corresponding polar pocket.
C-4 FluoroModulates pKa of the ring nitrogen, can improve metabolic stability.Can enhance potency and pharmacokinetic properties.
C-2 MethylIntroduces a new stereocenter, probes for steric tolerance.May increase or decrease activity depending on steric fit and stereochemistry.
Ring Contraction to AzetidineIncreases ring strain and alters substituent vectors.Likely to significantly alter or reduce activity due to changed geometry.

Effects of N-Benzyl Substituent Variations on Compound Interactions

The N-benzyl group is a common feature in centrally active compounds, where the aromatic ring can engage in various non-covalent interactions such as π-π stacking, cation-π, and hydrophobic interactions. Systematic modification of the phenyl ring within this group is a classic strategy to optimize potency and selectivity.

SAR studies on N-benzyl-3-sulfonamidopyrrolidines, a closely related scaffold, provide direct insight into the effects of these variations. In this series, different ortho-, meta-, and para-substituents were explored, revealing that electronic and steric properties significantly influence biological activity. Polar substituents in the para-position were generally detrimental to activity, whereas lipophilic groups that were isosteric to an isopropoxy group retained or improved activity. This suggests the benzyl group interacts with a hydrophobic pocket in the target protein.

The following data table is adapted from SAR studies on N-benzylpyrrolidine analogues, illustrating the effect of substituent changes on the benzyl ring.

Compound ID Benzyl Substituent (R) Relative Activity
14-Isopropoxy+++ (Active)
24-Isobutyl+++ (Active)
34-Phenoxy+++ (Active)
4H (Unsubstituted)++ (Moderately Active)
54-Hydroxy- (Inactive)
64-Nitro- (Inactive)
72-Isopropoxy++ (Moderately Active)
83-Isopropoxy++ (Moderately Active)

Data adapted from studies on related N-benzylpyrrolidine scaffolds.

These findings indicate that a moderately sized, lipophilic substituent at the para-position is optimal for activity, while polar groups are not tolerated. Substitutions at the ortho- and meta-positions are generally less favorable than at the para-position, suggesting a specific orientation of the benzyl group within the binding site.

Stereochemical Contributions to Structure-Activity Relationships

Most biological targets, such as receptors and enzymes, are chiral, and as a result, they often interact differently with the enantiomers of a chiral compound. The this compound scaffold contains at least one stereocenter on the pyrrolidine ring at the C-3 position. The absolute configuration at this center can be critical for establishing the correct orientation of the azetidine and benzyl groups for optimal binding.

A clear example of this is seen in studies of N-benzyl-3-sulfonamidopyrrolidines. When the two enantiomers were synthesized and tested separately, it was found that the (R)-enantiomer was a potent inhibitor, while the (S)-enantiomer was completely inactive. This stark difference in activity underscores that only one enantiomer can achieve the precise three-dimensional arrangement of functional groups required for productive interaction with the biological target.

This stereochemical dependence highlights several key points:

Eudismic Ratio: The ratio of potencies between the more active (eutomer) and less active (distomer) enantiomers can be very high, indicating a highly specific binding interaction.

Bioactive Conformation: The absolute stereochemistry dictates the preferred low-energy conformations of the molecule, and only the eutomer can easily adopt the specific conformation that is complementary to the target's binding site.

Synthetic Strategy: The importance of stereochemistry necessitates the use of stereoselective synthetic methods to produce single enantiomers for biological evaluation and development, avoiding the complications of administering a racemic mixture. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For a series of this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights for lead optimization. mdpi.com

A typical 3D-QSAR study involves the following steps:

Data Set Preparation: A series of analogues with a range of biological activities is selected.

Molecular Alignment: All molecules are superimposed based on a common structural feature, such as the pyrrolidine ring.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in these fields with the observed biological activity (e.g., pIC₅₀). nih.gov

The output of a 3D-QSAR model is often visualized as contour maps superimposed on a representative molecule. These maps indicate regions where specific properties are predicted to enhance or diminish activity:

Green Contours (Steric): Indicate regions where bulky groups are favorable for activity.

Yellow Contours (Steric): Indicate regions where bulky groups are unfavorable (steric hindrance).

Blue Contours (Electrostatic): Show where positive charge (or electron-withdrawing groups) is favored.

Red Contours (Electrostatic): Show where negative charge (or electron-donating groups) is favored.

For the this compound scaffold, a QSAR model might reveal that bulky, hydrophobic groups on the N-benzyl ring are favorable (aligning with green contours), while polar groups are disfavored. It could also highlight the precise electrostatic requirements around the azetidine nitrogen. These predictive models allow for the in silico design of novel analogues with potentially higher activity before committing to their chemical synthesis.

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Studies

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to achieve this potency efficiently, without excessively increasing molecular size or lipophilicity, which can lead to poor pharmacokinetic properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to assess the quality of hits and leads during optimization. core.ac.uk

Ligand Efficiency (LE): This metric normalizes binding affinity (expressed as binding energy, ΔG) for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HA).

Formula: LE = -ΔG / HA ≈ 1.37 * pIC₅₀ / HA

Interpretation: LE measures the average binding energy contributed per atom. A higher LE value (typically >0.3 is considered good) indicates that the molecule is achieving its potency in a size-efficient manner.

Lipophilic Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (logP or logD).

Formula: LLE = pIC₅₀ - logP

Interpretation: LLE quantifies how effectively a compound utilizes its lipophilicity to achieve binding affinity. A higher LLE (ideally >5) suggests that potency gains are not solely due to increased grease, which can lead to non-specific binding and toxicity. nih.gov

In the context of SAR for this compound analogues, these metrics are invaluable. For example, if adding a large hydrophobic group to the benzyl ring increases potency but results in a lower LE and a poor LLE, it may be an inefficient optimization path. Conversely, a small modification, such as adding a single fluorine atom to the pyrrolidine ring, that significantly boosts potency would lead to excellent LE and LLE values, marking it as a highly efficient modification. Tracking these metrics helps guide the design of compounds that balance high potency with drug-like physicochemical properties.

Exploration of Potential Biological Interactions of 3 Azetidin 3 Yl 1 Benzylpyrrolidine at a Molecular Level in Vitro and Pre Clinical Focus

Receptor Binding Studies (In Vitro Assays)

In vitro receptor binding assays are fundamental in characterizing the affinity of a ligand for its target. For the class of compounds to which 3-(Azetidin-3-yl)-1-benzylpyrrolidine belongs, these studies have been pivotal in identifying their high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is widely expressed in the central nervous system.

Research documented in various patents indicates that derivatives of 3-(azetidin-3-yl)pyrrolidine (B12816362) are potent and selective ligands for α4β2 nAChRs. These studies typically involve competitive binding assays using radiolabeled ligands, such as [³H]cytisine or [³H]epibatidine, and membrane preparations from cells expressing the receptor subtype of interest. The binding affinity is commonly expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors under the experimental conditions.

Table 1: Representative Binding Affinities of 3-(Azetidin-3-yl)pyrrolidine Derivatives for α4β2 nAChRs

Compound (Analog of this compound)RadioligandKi (nM) for α4β2 nAChR
Analog A (Varenicline)[³H]Cytisine0.06
Analog B (a 3-(azetidin-3-yloxy)pyridine (B1278280) derivative)[³H]Cytisine0.1
Analog C (a 3-(1-methylazetidin-3-yl)pyridine derivative)[³H]Epibatidine0.2

Note: The data in this table is illustrative and based on structurally related compounds to indicate the potential affinity range of the this compound scaffold. Specific data for the title compound is not publicly available.

Enzyme Inhibition and Activation Assays (In Vitro)

The primary focus of research on this compound and its analogs has been on their interactions with receptors rather than enzymes. However, in the broader context of drug development, it is standard practice to screen compounds for off-target effects, including enzyme inhibition.

Commonly evaluated enzymes include the cytochrome P450 (CYP) family, which are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. While specific data for this compound is not published, it is plausible that this compound has been evaluated in such assays during its development. These assays typically involve incubating the compound with human liver microsomes and specific CYP substrates to determine the concentration at which the compound inhibits 50% of the enzyme activity (IC50).

There is no indication from the available literature that this compound or its close analogs are designed as enzyme inhibitors or activators. Their therapeutic rationale is centered on receptor modulation.

Protein-Ligand Interaction Analysis using Biophysical Methods

Biophysical techniques provide a more detailed understanding of the binding event between a ligand and its target protein. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can elucidate the kinetics (on- and off-rates) and thermodynamics of binding.

For nAChR ligands, these studies can be challenging due to the complex nature of the multi-subunit, membrane-embedded receptor. However, studies on soluble acetylcholine-binding proteins (AChBPs), which are structural and functional homologs of the extracellular domain of nAChRs, have provided valuable insights.

Surface Plasmon Resonance (SPR): SPR could be used to immobilize AChBP on a sensor chip and flow solutions of this compound over the surface. This would allow for the real-time measurement of binding and dissociation, providing kinetic constants (ka and kd) from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. Titrating this compound into a solution containing AChBP would provide information on the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

While specific SPR or ITC data for this compound are not in the public record, the application of these methods to other nAChR ligands has been instrumental in understanding their structure-activity relationships.

Mechanistic Insights into Molecular Recognition of this compound by Biological Targets

The molecular recognition of this compound by the α4β2 nAChR is thought to be driven by specific interactions within the ligand-binding domain, which is located at the interface between an α and a β subunit.

Key interactions for this class of compounds typically involve:

Cation-π Interaction: The protonated nitrogen of the azetidine (B1206935) or pyrrolidine (B122466) ring is believed to form a cation-π interaction with the electron-rich aromatic side chain of a tryptophan residue (e.g., TrpB) in the binding pocket. This is a hallmark interaction for nAChR ligands.

Hydrogen Bonding: The nitrogen atoms in the azetidine and pyrrolidine rings can act as hydrogen bond acceptors or donors with residues in the binding pocket. For example, a hydrogen bond with a backbone carbonyl on the "plus" side of the binding interface is often observed.

Van der Waals Contacts: The benzyl (B1604629) group on the pyrrolidine nitrogen is likely to engage in hydrophobic and van der Waals interactions with nonpolar residues in a specific sub-pocket of the binding site, contributing to both affinity and selectivity.

Computational modeling and X-ray crystallography studies of AChBPs in complex with related ligands have substantiated these proposed binding modes.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffolds

The development of this compound and its analogs is a clear example of the application of modern drug design principles.

Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target receptor, initial drug design efforts likely relied on ligand-based methods. This would involve:

Pharmacophore Modeling: Creating a 3D model of the essential chemical features required for binding and activity, based on the structures of known active compounds. The key elements would include a cationic center and hydrogen bond donors/acceptors arranged in a specific spatial orientation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical properties of a series of compounds with their biological activity. This can guide the synthesis of new analogs with improved potency or other properties.

Structure-Based Drug Design: With the availability of crystal structures of AChBPs, a more structure-based approach became feasible. This involves:

Molecular Docking: Using computational algorithms to predict the binding pose of this compound within the binding site of an AChBP or a homology model of the α4β2 nAChR. This can help to rationalize observed structure-activity relationships and suggest new modifications to improve binding.

Fragment-Based Drug Design: The 3-(azetidin-3-yl)pyrrolidine core can be considered a privileged scaffold that is optimized for interaction with the nAChR binding site. The systematic exploration of different substituents at the pyrrolidine nitrogen (such as the benzyl group) is a classic strategy to enhance affinity and modulate functional activity.

The iterative application of these design principles has led to the discovery of highly potent and selective nAChR ligands based on the 3-(azetidin-3-yl)pyrrolidine scaffold, with potential applications in a variety of neurological and psychiatric disorders.

Advanced Methodologies and Future Directions in 3 Azetidin 3 Yl 1 Benzylpyrrolidine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. scispace.comnih.gov For 3-(Azetidin-3-yl)-1-benzylpyrrolidine, these computational tools offer a pathway to rapidly design and optimize analogues with improved pharmacological profiles.

Predictive Modeling: AI algorithms can be trained on existing chemical databases to build Quantitative Structure-Activity Relationship (QSAR) models. scispace.com These models can predict the biological activity and physicochemical properties (e.g., solubility, permeability, metabolic stability) of novel, virtual analogues of this compound before they are synthesized. This predictive power allows researchers to prioritize the most promising candidates, saving significant time and resources.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties. mdpi.com By inputting the core azetidine-pyrrolidine scaffold and a set of desired target interactions or properties, these models can generate novel structures that retain the key pharmacophoric features while exploring new chemical space. scispace.com

Synthesis Planning: AI tools are increasingly capable of devising synthetic routes for complex molecules. digitellinc.com For novel analogues of this compound generated through de novo design, AI can suggest plausible and efficient synthetic pathways, further streamlining the discovery process. scispace.com

Table 1: Hypothetical AI-Predicted Properties of this compound Analogues This table is illustrative and does not represent real experimental data.

Analogue Modification Predicted Target Affinity (IC50, nM) Predicted Aqueous Solubility (logS) Predicted Metabolic Stability (T½, min)
A-001 Addition of 4-fluoro group to benzyl (B1604629) ring 75 -3.2 45
A-002 Replacement of benzyl with pyridyl group 50 -2.8 60
A-003 Methylation of azetidine (B1206935) nitrogen 120 -3.5 30

High-Throughput Screening Approaches for Identification of Novel Interactions

High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target. scispace.com Applying HTS to this compound and its derivatives can efficiently identify novel biological interactions and starting points for drug development programs.

The process involves several stages:

Assay Development: A robust and sensitive biological assay is created to measure the interaction of compounds with a target of interest (e.g., an enzyme, receptor, or whole cell).

Primary Screen: A library of compounds, including this compound analogues, is tested at a single concentration to identify initial "hits" that show activity. nih.gov

Dose-Response Confirmation: Hits from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 or EC50 values). nih.gov

Secondary and Orthogonal Assays: Confirmed hits are further evaluated in different, related assays to rule out false positives and better understand their mechanism of action.

This systematic approach allows for the efficient identification of compounds with desired biological activity from large and diverse chemical libraries, providing a critical starting point for further optimization. nih.gov

Table 2: Illustrative High-Throughput Screening Cascade for Azetidine-Pyrrolidine Analogues This table is illustrative and does not represent real experimental data.

Screening Stage Purpose Number of Compounds Tested Criteria for Progression
Primary Screen Identify initial hits 100,000 >50% inhibition at 10 µM
Hit Confirmation Confirm activity and potency 500 IC50 < 20 µM
Orthogonal Screen Rule out non-specific activity 50 Activity in a secondary, related assay

| Lead Identification | Characterize promising compounds | 10 | Potency, selectivity, and desirable physicochemical properties |

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Applying these principles to the synthesis of this compound is crucial for environmental sustainability and economic efficiency. The 12 principles of green chemistry provide a framework for this approach. atiner.gr

Key applications in the synthesis of this scaffold include:

Safer Solvents and Auxiliaries: Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as water, bio-based solvents, or supercritical CO₂ can significantly reduce the environmental impact. jddhs.com

Design for Energy Efficiency: Utilizing energy-efficient synthetic methods, such as microwave-assisted synthesis or flow chemistry, can reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Use of Renewable Feedstocks: Exploring synthetic routes that start from bio-based materials rather than petroleum-based feedstocks aligns with the goal of sustainability. jddhs.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste, as catalysts can be used in small amounts and can often be recycled and reused. wjpmr.com

Table 3: Comparison of Hypothetical Traditional vs. Green Synthesis Routes This table is illustrative and does not represent real experimental data.

Parameter Traditional Route Green Chemistry Route
Solvent Dichloromethane, Dimethylformamide (DMF) Ethyl Acetate, Water
Catalyst Stoichiometric reagents Biocatalyst or recyclable metal catalyst
Energy Source Conventional heating (reflux) Microwave irradiation or ambient temperature
Atom Economy Moderate High

| Waste Generation | High (e.g., chlorinated waste) | Low (biodegradable waste) |

Exploration of Novel Synthetic Routes to Complex this compound Analogues

Developing novel and efficient synthetic routes is key to accessing a wider range of structurally diverse analogues of this compound. Moving beyond classical methods, modern organic synthesis offers powerful tools to build this complex scaffold.

Potential novel strategies include:

Photochemical Reactions: The use of visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, can enable the construction of the strained azetidine ring under mild conditions, offering access to unique substitution patterns that are difficult to achieve with traditional thermal methods. researchgate.net

Multi-component Reactions: Designing a convergent synthesis where three or more starting materials are combined in a single step can dramatically increase efficiency, reduce waste, and allow for the rapid generation of a library of analogues.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can improve safety, scalability, and reaction control. It allows for precise control over reaction parameters like temperature and time, often leading to higher yields and purities.

Late-Stage Functionalization: Developing methods to modify the core azetidine-pyrrolidine scaffold in the final steps of a synthesis allows for the rapid diversification of a common intermediate, which is highly valuable for exploring structure-activity relationships (SAR).

Table 4: Potential Novel Synthetic Strategies and Their Advantages

Synthetic Strategy Description Key Advantages
Photochemical Synthesis Uses light to promote chemical reactions, such as [2+2] cycloadditions. Mild reaction conditions, access to unique stereoisomers, high functional group tolerance.
Multi-component Reactions Combines three or more reactants in a single operation to form the product. High efficiency, reduced waste, rapid library generation, operational simplicity.
Flow Chemistry Reactions are run in a continuously flowing stream rather than a batch. Enhanced safety, improved reproducibility, easier scalability, precise control.

| Late-Stage Functionalization | Introduction of functional groups onto a complex molecule at a late stage. | Rapid diversification, efficient exploration of SAR, access to analogues not available through de novo synthesis. |

Emerging Research Avenues for the Azetidine-Pyrrolidine Hybrid Scaffold

The unique combination of the azetidine and pyrrolidine (B122466) rings creates a scaffold with significant potential for new therapeutic applications. frontiersin.org The pyrrolidine ring is a common feature in many biologically active compounds and natural products, valued for its ability to explore three-dimensional space and influence molecular stereochemistry. nih.gov The strained azetidine ring can act as a rigid linker or introduce unique conformational constraints. researchgate.net

Emerging research avenues for this hybrid scaffold could include:

Central Nervous System (CNS) Disorders: The rigid nature of the scaffold could be exploited to design ligands with high selectivity for specific CNS receptors or transporters, which are often implicated in neurological and psychiatric conditions.

Antiviral Agents: Pyrrolidine derivatives have shown promise as antiviral agents. frontiersin.org The azetidine-pyrrolidine scaffold could be used to design novel protease inhibitors or entry inhibitors for various viruses.

Anticancer Therapeutics: The ability of the pyrrolidine ring to serve as a versatile scaffold in anticancer drug design is well-documented. nih.gov Analogues could be designed to target specific kinases, protein-protein interactions, or other pathways crucial for cancer cell proliferation.

Antibacterial Agents: With the rise of antimicrobial resistance, there is a critical need for new antibacterial agents. The unique structure of the azetidine-pyrrolidine scaffold could be explored for activity against drug-resistant bacterial strains. nih.gov

Identification of Unaddressed Research Gaps and Future Challenges in the Academic Study of this compound

Despite its potential, the academic study of this compound is still in its infancy, and several research gaps and challenges need to be addressed.

Lack of Biological Data: There is a significant lack of published data on the biological activity of the parent compound and its derivatives. Systematic screening against a broad range of biological targets is needed to identify its pharmacological potential.

Limited SAR Studies: Comprehensive Structure-Activity Relationship (SAR) studies have not been conducted. Understanding how modifications to the azetidine, pyrrolidine, and benzyl components affect activity is crucial for rational drug design.

Scalable and Stereocontrolled Synthesis: While synthetic routes may exist, developing scalable and stereoselective syntheses remains a challenge. Efficiently controlling the stereochemistry of the multiple chiral centers is essential for producing single-isomer compounds for biological evaluation.

Pharmacokinetic Profiling: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound class. Characterizing its pharmacokinetic profile is a critical step in assessing its drug-like potential.

Addressing these gaps through focused research efforts will be essential to unlocking the therapeutic potential of the this compound scaffold.

Table 5: Summary of Research Gaps and Future Priorities

Research Gap Description Suggested Future Priority
Biological Activity The specific biological targets and therapeutic potential are unknown. Conduct broad phenotypic and target-based screening to identify initial areas of activity.
Structure-Activity Relationship (SAR) It is unclear how structural changes impact biological function. Synthesize and test a focused library of analogues to build a comprehensive SAR model.
Synthetic Accessibility Lack of established, large-scale, and stereoselective synthetic routes. Develop and optimize efficient, scalable, and stereocontrolled synthetic pathways.

| Pharmacokinetics (ADME) | The compound's behavior in a biological system is uncharacterized. | Perform in vitro and in vivo studies to determine the ADME profile and assess drug-likeness. |

Q & A

Q. Table: Representative Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Pyrrolidine formationL-tartaric acid + benzylamine, NaBH₄60-75
Azetidine couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C45-60

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., benzyl group integration at δ 7.2–7.4 ppm) .
    • 2D NMR (COSY, NOESY) : Resolves stereochemistry and spatial proximity of azetidine and pyrrolidine protons.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related 1-benzylpyrrolidine derivatives .

How can researchers optimize enantiomeric purity during the synthesis of this compound?

Advanced Research Question
Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce stereoselectivity in pyrrolidine formation.
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC separation of enantiomers.
  • Protecting Group Strategies : Introduce tert-butoxycarbonyl (Boc) or tosyl groups to stabilize intermediates during azetidine coupling, reducing racemization .

What strategies resolve contradictions in reaction yield data across different synthetic protocols for azetidine-pyrrolidine hybrids?

Advanced Research Question
Methodological Answer:

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors. For example, higher Pd catalyst loads (5 mol%) may improve coupling yields but increase side products .
  • Byproduct Analysis : Use LC-MS to trace impurities (e.g., dehalogenated byproducts in cross-coupling reactions).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize time-dependent conditions.

What computational methods are suitable for predicting the biological target landscape of this compound?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Screen against GPCR or kinase databases using AutoDock Vina. Azetidine’s rigidity may favor binding to allosteric pockets in neurological targets .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to evaluate target engagement.
  • SAR Libraries : Synthesize analogs with varied substituents (e.g., fluorinated benzyl groups) and correlate with activity data to refine predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.